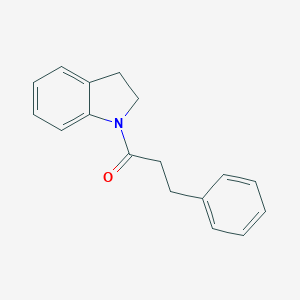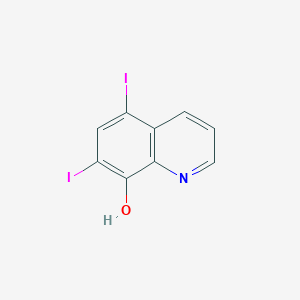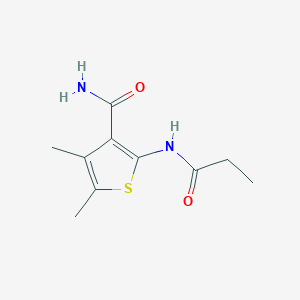![molecular formula C14H17NO4 B464070 Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate CAS No. 315671-09-1](/img/structure/B464070.png)
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is a chemical compound with the linear formula C14H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate consists of 14 carbon atoms ©, 17 hydrogen atoms (H), 1 nitrogen atom (N), and 4 oxygen atoms (O), giving it a molecular weight of 263.29 .Physical And Chemical Properties Analysis
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate has a molecular weight of 263.29 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Applications in Dyeing and Coatings
Compounds structurally related to Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate have been synthesized and applied in the development of dyes for polyester fabric, indicating potential applications in textile engineering and materials science. For instance, novel heterocyclic disperse dyes with a thiophene moiety, synthesized from similar carbamoylpropanoate structures, exhibited good dyeing performance and fastness properties on polyester fabric, albeit with poor photostability (Iyun et al., 2015). This research suggests that Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate could be explored for its efficacy in dye synthesis and application on various textiles.
Biofuel Decomposition Studies
Another study focused on the decomposition of model biofuels, including ethyl propanoate, highlights the importance of understanding the thermochemistry and kinetics of esters similar to Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate. This research provides valuable insights into the initiation reactions, intermediate products, and potential energy pathways involved in the decomposition of ester compounds, which could be critical for advancements in biofuel technology (El‐Nahas et al., 2007).
Antibacterial and Antimicrobial Activities
Derivatives of carbamoylpropanoates have demonstrated significant antibacterial activities, suggesting that Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate could be researched for its potential antimicrobial properties. For example, the synthesis and antibacterial activity of new tetrazole derivatives derived from carbamoylpropanoates showed effective antimicrobial properties, indicating the pharmaceutical and medicinal chemistry applications of such compounds (Mulwad et al., 2008).
Insect Growth Regulation Studies
The compound has also been explored for its insect growth-regulating properties, suggesting potential applications in agricultural and environmental sciences. For instance, novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate synthesized for this purpose showed promising results as an insect growth regulator, which could be leveraged for the development of new, environmentally friendly pesticides (Devi & Awasthi, 2022).
Orientations Futures
The future directions of research involving Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate are not specified in the sources I found. Given that this compound is provided for research use , it could potentially be used in a variety of scientific studies. The specific direction would depend on the research question being investigated.
Propriétés
IUPAC Name |
ethyl 4-(4-acetylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-8-13(17)15-12-6-4-11(5-7-12)10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTHOTMAKZKHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B464049.png)
![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464061.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)
![N-[4-(acetylamino)phenyl]cyclopropanecarboxamide](/img/structure/B464096.png)


![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)